3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol
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Overview
Description
3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound has a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this reaction, an aryl halide is reacted with a nucleophile under specific conditions to form the desired product . For example, the reaction of 8-chloro-2-methyl-4-quinoline with 3-aminophenol in the presence of a base can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Amodiaquine: A similar compound with a quinoline structure, used as an antimalarial drug.
Chloroquine: Another quinoline derivative with antimalarial properties.
Quinoline: The parent compound of many quinoline derivatives, known for its wide range of biological activities.
Uniqueness
3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group and a quinoline ring makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C16H13ClN2O |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
3-[(8-chloro-2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C16H13ClN2O/c1-10-8-15(19-11-4-2-5-12(20)9-11)13-6-3-7-14(17)16(13)18-10/h2-9,20H,1H3,(H,18,19) |
InChI Key |
VVGCQSBHLYNCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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